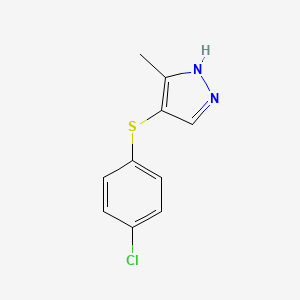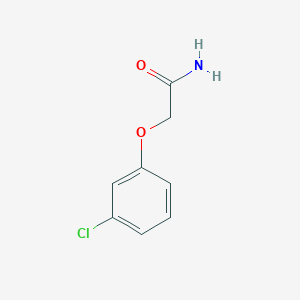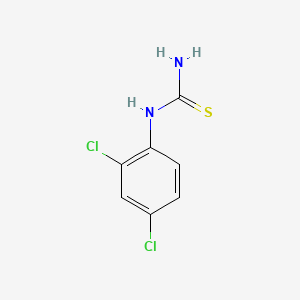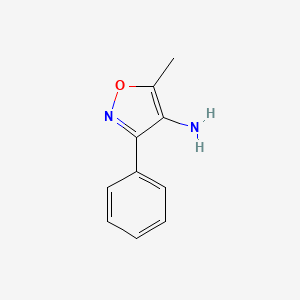![molecular formula C23H29Cl2N3O4 B1302554 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride CAS No. 204320-65-0](/img/structure/B1302554.png)
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is a biochemical compound with the molecular formula C23H27N3O4 • 2 HCl . It has a molecular weight of 482.40 . This compound is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to an acetic acid group and an Fmoc-protected aminoethyl group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Analyse Biochimique
Biochemical Properties
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride plays a crucial role in biochemical reactions, especially in the synthesis of peptides. The Fmoc group in the compound acts as a protective group for amino acids during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in the synthesis process, such as peptidyl transferases and proteases. These interactions are primarily based on the binding affinity of the Fmoc group to the active sites of these enzymes, facilitating the elongation of peptide chains .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of peptide synthesis. The compound influences cell function by providing a stable and efficient means of synthesizing peptides, which are essential for various cellular processes. It impacts cell signaling pathways by enabling the production of signaling peptides and proteins. Additionally, it affects gene expression by facilitating the synthesis of transcription factors and other regulatory proteins. The compound also plays a role in cellular metabolism by contributing to the synthesis of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to the active sites of enzymes involved in peptide synthesis, such as peptidyl transferases, inhibiting or activating these enzymes as needed. This binding interaction ensures the correct assembly of peptide chains. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at temperatures between 2-8°C, but it may degrade over extended periods or under suboptimal storage conditions. Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in peptide synthesis efficiency and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively facilitates peptide synthesis without causing significant adverse effects. At higher doses, toxic effects such as enzyme inhibition and disruption of cellular processes have been observed. These threshold effects highlight the importance of optimizing dosage to achieve the desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which are essential for the assembly and degradation of peptides. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound to sites of peptide synthesis, ensuring its availability for enzymatic reactions. The compound’s localization and accumulation within cells can impact its effectiveness in facilitating peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. The compound’s activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its role in peptide synthesis .
Propriétés
IUPAC Name |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4.2ClH/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h1-8,21H,9-16H2,(H,24,29)(H,27,28);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIAQRIOWDEWLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373256 |
Source


|
| Record name | {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204320-65-0 |
Source


|
| Record name | {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)
![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)
![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)

![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)


